

DL-O-Tyrosine's potential as an early indicator of cellular damage.

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Compound of Interest		
Compound Name:	DL-O-Tyrosine	
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DL-o-Tyrosine: A High-Fidelity Biomarker for Early Cellular Damage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular biology and drug development, the early and accurate detection of cellular damage is paramount. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a primary driver of cellular injury and is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and diabetes. One of the most reactive and damaging ROS is the hydroxyl radical (•OH). Its high reactivity and short half-life make its direct measurement in biological systems exceedingly difficult. Consequently, the focus has shifted to identifying stable downstream products that serve as reliable footprints of its activity. **DL-o-Tyrosine** (ortho-tyrosine), an isomer of the common amino acid L-tyrosine, has emerged as a highly specific and sensitive biomarker of hydroxyl radical-induced cellular damage.

Unlike its para- and meta- counterparts, o-tyrosine is not produced through normal enzymatic pathways in mammals.[1] Its formation is a direct consequence of the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[2] This specificity makes the presence and quantification of o-tyrosine a direct proxy for hydroxyl radical-mediated oxidative stress. This

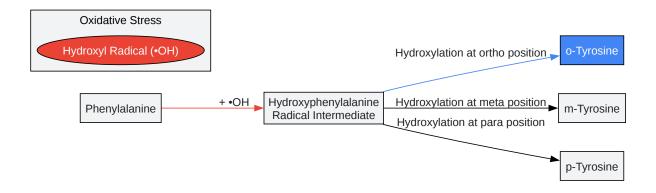


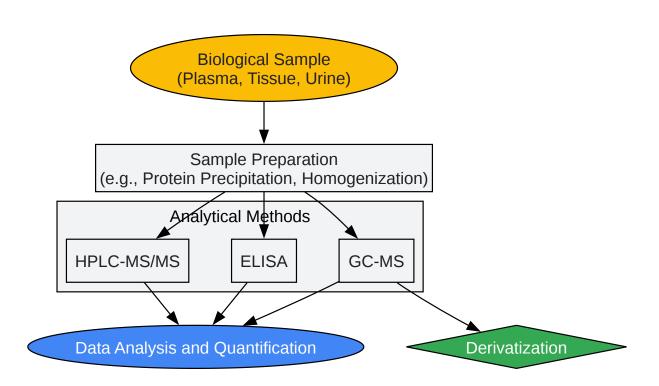
technical guide provides a comprehensive overview of **DL-o-Tyrosine** as an early indicator of cellular damage, with a focus on its formation, analytical detection, and implications in disease.

The Genesis of a Biomarker: Formation of o-Tyrosine

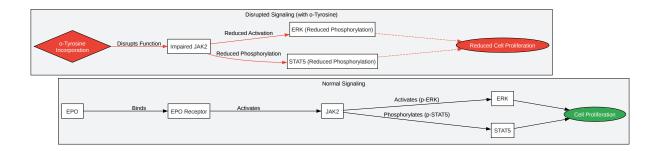
Under physiological conditions, the conversion of L-phenylalanine to L-p-tyrosine is a tightly regulated enzymatic process catalyzed by phenylalanine hydroxylase. However, in the presence of oxidative stress, the landscape of this conversion is dramatically altered. The hydroxyl radical, a potent oxidizing agent, can attack the aromatic ring of phenylalanine, leading to the formation of three isomers: p-tyrosine, m-tyrosine, and o-tyrosine.[3] The reaction proceeds via a hydroxyphenylalanine radical intermediate.[2] While p-tyrosine is the major physiological isomer, the presence of m-tyrosine and o-tyrosine is a hallmark of non-enzymatic, radical-driven hydroxylation.[1]











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